molecular formula C17H32O2 B1239020 9E-heptadecenoic acid CAS No. 76261-97-7

9E-heptadecenoic acid

Cat. No. B1239020
CAS RN: 76261-97-7
M. Wt: 268.4 g/mol
InChI Key: QSBYPNXLFMSGKH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9E-Heptadecenoic acid is a long-chain fatty acid.
belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as saliva and urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Scientific Research Applications

1. Role in Ruminant Fats

9E-Heptadecenoic acid is a minor constituent in ruminant fats, with its isomeric definition often unspecified in reports on ruminant milk and intramuscular fat. It predominantly exists as the isomer 17:1 cis-9 in ruminant milk and fat (Alves et al., 2006).

2. Antifungal Properties

Research has shown the antifungal properties of cis-9-Heptadecenoic acid (CHDA), especially its effectiveness in inhibiting the growth and/or germination of various fungi. This suggests its potential use in controlling fungal growth, particularly in agricultural settings (Avis & Bélanger, 2001).

3. Application in Oil/Water Separation

9E-Heptadecenoic acid has been utilized to create hydrophobic materials for oil/water separation. These materials have shown high efficiency in cleaning up oil spills and removing oil contaminants from water (Alghunaimi et al., 2019).

4. Chemical Synthesis and Energy Applications

Its application in chemical synthesis, specifically in the decarboxylation of fatty acids, has been explored. This process is relevant for producing hydrocarbons that can mimic diesel fuel properties, demonstrating potential in renewable energy sources (Knothe et al., 2017).

5. Biocatalysis and Production of Value-Added Compounds

9E-Heptadecenoic acid derivatives have been produced via biocatalysis, offering pathways for creating valuable compounds for use in flavors, antifungal agents, and bioplastics (Jang et al., 2014).

6. Inhibition of Cancer Cell Proliferation

Heptadecanoic acid, a related compound, has been found to inhibit cell proliferation in non-small-cell lung cancer cells, particularly in those resistant to certain drugs. This indicates a potential therapeutic application in lung cancer treatment (Xu et al., 2019).

7. Bacterial Fatty Acid Identification

It has also been identified as a novel bacterial fatty acid, broadening our understanding of bacterial lipid profiles and potentially aiding in the identification of novel bacterial species (Carballeira et al., 2000).

properties

CAS RN

76261-97-7

Product Name

9E-heptadecenoic acid

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

(E)-heptadec-9-enoic acid

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8+

InChI Key

QSBYPNXLFMSGKH-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=C/CCCCCCCC(=O)O

SMILES

CCCCCCCC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCC=CCCCCCCCC(=O)O

melting_point

14.5°C

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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